molecular formula C23H29N3O3 B10829481 1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one

Cat. No.: B10829481
M. Wt: 395.5 g/mol
InChI Key: FKMMUKDTVNOKQD-UHFFFAOYSA-N
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Description

CM398 is a highly selective, orally active sigma-2 receptor ligand. It has a high sigma-1/sigma-2 selectivity ratio (1000-fold) and shows notable affinity for dopamine and serotonin transporters. CM398 has shown promising anti-inflammatory analgesic effects in various models of inflammatory pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CM398 involves the reaction of 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of CM398 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

CM398 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of CM398 .

Scientific Research Applications

CM398 has a wide range of scientific research applications, including:

Mechanism of Action

CM398 exerts its effects by selectively binding to sigma-2 receptors. This interaction modulates intracellular calcium and cholesterol homeostasis, which in turn affects nociception and pain pathways. The compound also shows affinity for dopamine and serotonin transporters, contributing to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CM398

CM398 is unique due to its high selectivity for sigma-2 receptors and its promising anti-inflammatory analgesic effects. Unlike gabapentin and morphine, CM398 produces fewer adverse effects and has a lower potential for abuse .

Biological Activity

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one is a complex organic compound notable for its unique structural features, which include a benzimidazole moiety and an isoquinoline derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuroprotection and antitumor effects.

Structural Characteristics

The molecular formula for this compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features:

  • Benzimidazole ring : Known for its nucleophilic properties.
  • Isoquinoline unit : Implicated in neurotransmitter modulation.
  • Methoxy groups : These can undergo demethylation, leading to various hydroxyl derivatives.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit significant neuroprotective properties. Isoquinoline derivatives have been studied for their roles as serotonin receptor modulators and their involvement in neuroprotective pathways. The unique combination of methoxy-substituted isoquinoline and benzimidazole structures may confer distinct pharmacological properties not found in other similar compounds.

Antitumor Activity

The benzimidazole component is recognized for its anti-cancer properties. Studies have shown that compounds with similar structures can inhibit certain enzymes involved in tumor progression. For instance, the benzimidazole ring has been associated with the inhibition of tubulin polymerization, a critical process in cancer cell division .

Case Studies

  • Neurotransmitter Modulation : A study demonstrated that derivatives of the isoquinoline structure can modulate serotonin receptors, which are crucial in treating mood disorders. The compound's ability to influence these receptors suggests potential therapeutic uses in neurodegenerative diseases.
  • Anticancer Properties : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, a derivative was tested against human pancreatic cancer cells and exhibited significant growth inhibition .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
CM398Isoquinoline + BenzimidazoleNeuroprotective effects
MethoxymethylguanineGuanidine + Methoxy groupsAntitumor activity
Kynurenic acidIndole derivativeNeurotransmitter modulation

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one

InChI

InChI=1S/C23H29N3O3/c1-24-19-8-4-5-9-20(19)26(23(24)27)12-7-6-11-25-13-10-17-14-21(28-2)22(29-3)15-18(17)16-25/h4-5,8-9,14-15H,6-7,10-13,16H2,1-3H3

InChI Key

FKMMUKDTVNOKQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCCCN3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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